N8-Acetylspermidine is a polyamine derivative that plays a significant role in cellular processes, particularly in relation to polyamine metabolism and regulation. It is synthesized from spermidine through acetylation, specifically at the N8 position. This compound has been studied for its biological activities and potential applications in various scientific fields, including cancer research and metabolic disorders.
N8-Acetylspermidine is primarily derived from spermidine, which is a naturally occurring polyamine found in all living cells. The acetylation process can occur enzymatically through the action of specific acetyltransferases, such as spermidine N8-acetyltransferase. In certain bacteria, it can also be produced as a metabolic byproduct. Additionally, it has been identified as a metabolite in various pathological states, suggesting its potential as a biomarker for certain diseases .
N8-Acetylspermidine belongs to the class of acetylated polyamines. Polyamines are organic compounds that contain two or more amino groups and are involved in cellular growth and function. They are classified based on their structure, with N8-acetylspermidine being an acetylated derivative of spermidine.
The synthesis of N8-acetylspermidine can be achieved through several methods:
The enzymatic synthesis typically requires optimal pH and temperature conditions to ensure maximum activity of the acetyltransferase. The reaction can be monitored using high-performance liquid chromatography (HPLC) to quantify the yield of N8-acetylspermidine produced .
N8-Acetylspermidine has a distinctive molecular structure characterized by its polyamine backbone with an acetyl group attached at the N8 position. The molecular formula is C9H20N2O, and its structure can be represented as follows:
N8-Acetylspermidine undergoes several biochemical reactions:
The deacetylation process involves the hydrolysis of the acetyl group, which is facilitated by metal ions such as zinc that are coordinated within the active site of HDAC10 .
The mechanism of action for N8-acetylspermidine primarily revolves around its role as a substrate for deacetylation by HDAC10. Upon entering the cell, it is transported into the cytoplasm where HDAC10 catalyzes its conversion back to spermidine. This reaction not only regulates polyamine levels but also influences various cellular pathways associated with growth and differentiation .
Research indicates that increased levels of N8-acetylspermidine may correlate with enhanced cell proliferation under certain conditions, particularly in cancerous tissues where polyamine metabolism is altered .
N8-Acetylspermidine has several important applications in scientific research:
N8-Acetylspermidine (N-[4-[(3-aminopropyl)amino]butyl]acetamide; C~9~H~21~N~3~O) is a monoacetylated derivative of the triamine spermidine. Its molecular structure features an acetamide group covalently linked to the terminal nitrogen (N8 position) of spermidine’s butylamine moiety, resulting in a molecular weight of 187.28 g/mol for the free base (260.20 g/mol for the dihydrochloride salt) [5] [6]. This modification reduces the overall positive charge of the molecule compared to unmodified spermidine, significantly altering its biochemical behavior, including DNA-binding affinity and membrane transport properties [1] [4].
Crucially, N8-acetylspermidine exists as a structural isomer of N1-acetylspermidine, where acetylation occurs on the central nitrogen (N1) of spermidine’s propylamine segment. Despite identical chemical formulas, these isomers exhibit distinct biochemical properties due to differences in charge distribution: N8-acetylspermidine retains two positive charges (at N1 and N4), whereas N1-acetylspermidine retains only one (at N8) [3]. This electrostatic divergence dictates their metabolic fates—N1-acetylspermidine undergoes oxidative cleavage by polyamine oxidase to yield putrescine, while N8-acetylspermidine is strictly hydrolyzed by specific deacetylases back to spermidine [1] [4]. Mass spectrometry and nuclear magnetic resonance (NMR) analyses reliably differentiate these isomers based on fragmentation patterns and chemical shift profiles [5].
Table 1: Structural and Functional Differentiation of Spermidine Isomers
Property | N8-Acetylspermidine | N1-Acetylspermidine |
---|---|---|
Acetylation Site | Terminal nitrogen (N8) | Central nitrogen (N1) |
Net Charge (pH 7.4) | +2 | +1 |
Primary Metabolic Pathway | Deacetylation (HDAC10/APAH) | Oxidative cleavage (PAOX) |
Subcellular Localization | Nuclear synthesis, cytosolic catabolism | Cytosolic synthesis |
Biological Function | Spermidine recycling, chromatin modulation | Putrescine precursor |
The biosynthesis of N8-acetylspermidine is catalyzed exclusively by spermidine N8-acetyltransferase (SAT2), a chromatin-associated enzyme localized within the cell nucleus [5]. SAT2 transfers an acetyl group from acetyl-CoA to the terminal nitrogen of spermidine’s butylamine chain. This reaction is functionally distinct from the cytosolic spermidine/spermine N1-acetyltransferase (SSAT1), which acetylates the internal N1 position [1] [3]. SAT2’s nuclear localization suggests a direct role in chromatin dynamics, as acetylated polyamines exhibit reduced DNA-binding affinity and may facilitate nucleosome destabilization during transcription [1] [5].
Biochemical studies indicate SAT2 displays narrow substrate specificity, preferentially acetylating spermidine over spermine or putrescine. Kinetic analyses reveal a K~m~ for spermidine in the micromolar range (15–50 µM), consistent with physiological spermidine concentrations [3]. The enzyme’s activity is regulated by polyamine homeostasis; elevated spermidine levels stimulate SAT2, creating a feedback loop that modulates nuclear polyamine pools. Unlike SSAT1, SAT2 is not induced by polyamine analogues or stress responses, indicating distinct regulatory mechanisms [4]. Structural models predict a conserved acetyl-CoA binding pocket and a spermidine-binding cleft that positions the N8 atom proximal to the catalytic site, though detailed crystallographic data remain limited [3].
The hydrolysis of N8-acetylspermidine back to spermidine is mediated by zinc-dependent amidohydrolases, which exhibit strict regioselectivity for the N8-acetyl bond. In eukaryotes, histone deacetylase 10 (HDAC10) serves as the primary deacetylase. HDAC10 features a narrow, negatively charged active site cleft with a conserved "gatekeeper" glutamate residue (E274 in zebrafish) that accommodates the cationic N8-acetylspermidine while excluding bulkier peptide substrates [2] [4]. The catalytic mechanism involves nucleophilic attack by a zinc-bound water molecule at the carbonyl carbon of the acetamide group, forming a gem-diolate intermediate that collapses to release acetate and spermidine [2].
In prokaryotes, acetylpolyamine amidohydrolase (APAH) from Mycoplana ramosa performs analogous deacetylation. APAH adopts a dimeric structure with an L-shaped active site at the dimer interface, optimized for linear polyamine substrates like N8-acetylspermidine [1] [3]. Both HDAC10 and APAH belong to the arginase-deacetylase structural superfamily, sharing key active site residues (e.g., Zn^2+^-coordinating histidines, tyrosine for carbonyl polarization) despite low sequence homology [1] [2]. However, APAH exhibits broader substrate tolerance, accepting N1-acetylspermidine, acetylputrescine, and N1-acetylspermine, while HDAC10 is specific for N8-acetylspermidine and N-acetylputrescine [1] [4].
Table 2: Comparative Enzymology of N8-Acetylspermidine Deacetylases
Feature | HDAC10 (Eukaryotic) | APAH (Prokaryotic) |
---|---|---|
Quaternary Structure | Monomeric ("butterfly" domains) | Dimeric |
Substrate Specificity | Narrow (N8-AcSpd, N-AcPut) | Broad (N1/N8-AcSpd, AcSpm, AcPut) |
Catalytic Zn^2+^ Ions | 1 | 1 |
Key Active Site Residues | Y307, H136, H137, E274 | H159, Y323, E117 |
Inhibition Profile | Nanomolar by thiolate analogues (e.g., DKFZ-748) | Nanomolar by hydroxamates (e.g., Compound III) |
Biological Role | Spermidine recycling, autophagy | Polyamine catabolism |
Inhibitor studies underscore mechanistic differences between these deacetylases. Hydroxamate-based analogues (e.g., Compound III) inhibit APAH at nanomolar concentrations (IC~50~ = 85 nM) by coordinating the catalytic zinc, but exhibit weaker activity against HDAC10 [1] [3]. Conversely, thiolate-containing inhibitors (e.g., DKFZ-748) selectively target HDAC10 via zinc chelation and disulfide bonding with active-site cysteines, effectively blocking N8-acetylspermidine hydrolysis in cancer cells (IC~50~ < 100 nM) [4]. Genetic knockout of HDAC10 in HCT116 and HeLa cells abolishes N8-acetylspermidine deacetylation, leading to intracellular accumulation of this metabolite without compensatory conversion by other hydrolases [4] [8]. This confirms HDAC10 as the sole eukaryotic enzyme responsible for cytosolic spermidine liberation from N8-acetylspermidine.
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